Boscalid vs. Fluxapyroxad: In Vitro Antifungal Activity Against Botrytis cinerea
Boscalid shows a higher EC50 value (0.42 mg/L) against Botrytis cinerea compared to fluxapyroxad (0.20 mg/L) in a standardized in vitro mycelial growth inhibition assay [1]. This indicates a 2.1-fold lower intrinsic potency against this specific pathogen under the tested conditions.
| Evidence Dimension | In vitro antifungal potency against Botrytis cinerea |
|---|---|
| Target Compound Data | EC50 = 0.42 mg/L |
| Comparator Or Baseline | Fluxapyroxad, EC50 = 0.20 mg/L |
| Quantified Difference | Boscalid EC50 is 2.1x higher (i.e., less potent) |
| Conditions | In vitro mycelial growth inhibition assay |
Why This Matters
This data allows researchers to select the appropriate SDHI for specific pathogen targets, as Boscalid may be less effective against B. cinerea than fluxapyroxad in vitro.
- [1] Chen, Y., Xu, W., Du, M., Bao, L., Li, J., Zhai, Q., Yan, D., & Teng, H. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(28). View Source
